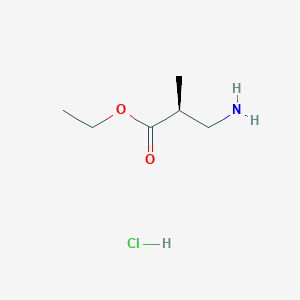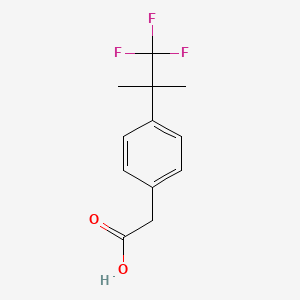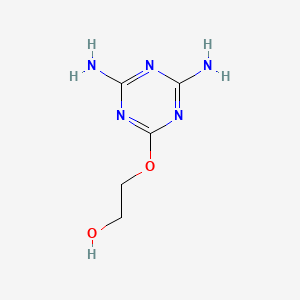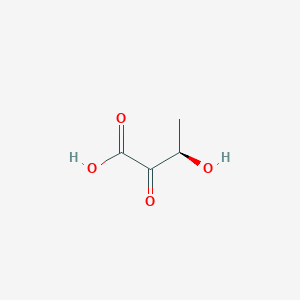
(R)-3-Hydroxy-2-oxobutanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Hydroxy-2-oxobutanoic acid is an organic compound that plays a significant role in various biochemical processes It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy-2-oxobutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of 3-oxo-2-butenoic acid using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C to maintain the integrity of the chiral center.
Industrial Production Methods
In industrial settings, the production of ®-3-Hydroxy-2-oxobutanoic acid can be scaled up using biocatalytic processes. Enzymes such as dehydrogenases are employed to catalyze the reduction of keto acids to hydroxy acids with high enantioselectivity. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Hydroxy-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 3-oxo-2-butanoic acid.
Reduction: The keto group can be reduced to form 3-hydroxy-2-butanoic acid.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 3-oxo-2-butanoic acid
Reduction: 3-hydroxy-2-butanoic acid
Substitution: Various halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
®-3-Hydroxy-2-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the biosynthesis of amino acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of ®-3-Hydroxy-2-oxobutanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as dehydrogenases, which catalyze its conversion to other metabolites. The molecular targets include various enzymes involved in amino acid biosynthesis, and the pathways affected are primarily those related to energy production and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-2-oxopentanoic acid
- 3-Hydroxy-2-oxobutanoic acid (S-enantiomer)
- 3-Hydroxy-2-oxopropanoic acid
Uniqueness
®-3-Hydroxy-2-oxobutanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Compared to its S-enantiomer, the R-enantiomer may exhibit different reactivity and interaction with enzymes, leading to varied biological effects. Its role in specific metabolic pathways also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
68862-42-0 |
|---|---|
Molekularformel |
C4H6O4 |
Molekulargewicht |
118.09 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-2-oxobutanoic acid |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)/t2-/m1/s1 |
InChI-Schlüssel |
QWZIITCYKKSZGN-UWTATZPHSA-N |
Isomerische SMILES |
C[C@H](C(=O)C(=O)O)O |
Kanonische SMILES |
CC(C(=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B13137638.png)
![1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13137645.png)
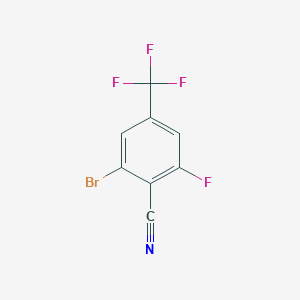
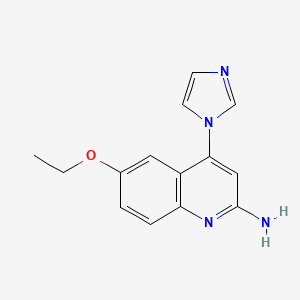
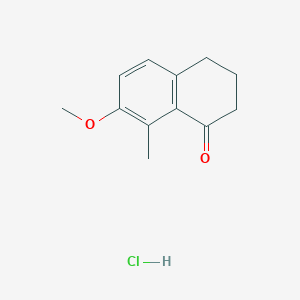
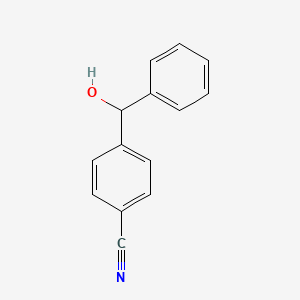
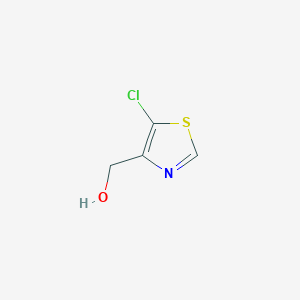

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)


